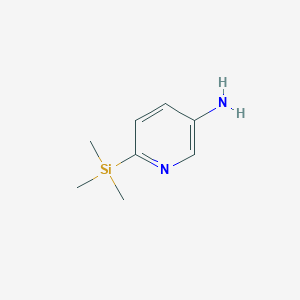
N-(3-acetylphenyl)-4-phenylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-acetylphenyl)-4-phenylbenzamide, also known as APB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. APB belongs to the class of benzamides, which are known for their diverse biological activities.
Aplicaciones Científicas De Investigación
N-(3-acetylphenyl)-4-phenylbenzamide has been studied extensively for its potential applications in various fields such as medicine, pharmacology, and neuroscience. In medicine, this compound has shown promising results in the treatment of chronic pain, inflammation, and cancer. In pharmacology, this compound has been used as a tool compound for studying the role of cannabinoid receptors in the brain. In neuroscience, this compound has been used to investigate the role of endocannabinoids in synaptic signaling and plasticity.
Mecanismo De Acción
N-(3-acetylphenyl)-4-phenylbenzamide acts as a selective and potent antagonist of the cannabinoid CB1 receptor, which is a G protein-coupled receptor that is widely expressed in the brain and other tissues. By blocking the CB1 receptor, this compound inhibits the activity of endocannabinoids, which are natural ligands that regulate various physiological processes such as pain, mood, appetite, and memory.
Biochemical and Physiological Effects:
This compound has been shown to produce various biochemical and physiological effects in animal models and cell cultures. These effects include inhibition of pain and inflammation, suppression of tumor growth, modulation of synaptic plasticity and memory, and regulation of appetite and feeding behavior.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3-acetylphenyl)-4-phenylbenzamide has several advantages as a research tool compound, such as its high potency and selectivity for the CB1 receptor, its ability to cross the blood-brain barrier, and its low toxicity and side effects. However, this compound also has some limitations, such as its limited solubility in aqueous solutions, its susceptibility to degradation and oxidation, and its potential interference with other signaling pathways.
Direcciones Futuras
There are several future directions for research on N-(3-acetylphenyl)-4-phenylbenzamide, including the following:
1. Investigation of the therapeutic potential of this compound in various disease models, such as chronic pain, inflammation, and cancer.
2. Elucidation of the molecular mechanisms underlying the effects of this compound on synaptic plasticity and memory.
3. Development of novel this compound derivatives with improved pharmacological properties, such as increased solubility and stability.
4. Exploration of the role of the endocannabinoid system in regulating appetite, feeding behavior, and metabolism.
5. Examination of the potential interactions between this compound and other signaling pathways, such as the opioid and dopamine systems.
Conclusion:
In conclusion, this compound is a chemical compound with significant potential for scientific research and various applications in medicine, pharmacology, and neuroscience. Its selective and potent antagonism of the CB1 receptor makes it a valuable tool compound for studying the endocannabinoid system and its role in various physiological processes. Further research on this compound and its derivatives is needed to fully understand its mechanisms of action and potential therapeutic benefits.
Métodos De Síntesis
N-(3-acetylphenyl)-4-phenylbenzamide can be synthesized through the reaction between 3-acetylaniline and 4-bromoacetophenone in the presence of a base such as potassium carbonate. The reaction yields this compound as a white crystalline solid with a purity of over 95%.
Propiedades
IUPAC Name |
N-(3-acetylphenyl)-4-phenylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17NO2/c1-15(23)19-8-5-9-20(14-19)22-21(24)18-12-10-17(11-13-18)16-6-3-2-4-7-16/h2-14H,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJGOJDXDWVWFHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-(benzo[d][1,3]dioxole-5-carbonyl)-N-(2-(trifluoromethyl)phenyl)azetidine-3-carboxamide](/img/structure/B2637390.png)
![3-(4-Methylphenyl)-5-(trifluoromethyl)(1,2,4)triazolo[4,3-c]quinazoline](/img/structure/B2637392.png)
![(Z)-3-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)-N-(2,4-dimethoxyphenyl)benzofuran-2-carboxamide](/img/structure/B2637393.png)

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2637396.png)

![N-[2-(2,5-dimethoxyphenyl)ethyl]-3-(4-isobutyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl)propanamide](/img/structure/B2637399.png)
![Ethyl 2-(4-(azepan-1-ylsulfonyl)benzamido)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2637401.png)


![3-{[4-(2-furoyl)-1-piperazinyl]carbonyl}-8-methoxy-2H-chromen-2-one](/img/structure/B2637407.png)


![N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2637410.png)
